L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline

Description

L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline (hereafter referred to as Compound X) is a heptapeptide characterized by a repetitive proline-rich sequence interspersed with phenylalanine (Phe) and threonine (Thr). Such motifs are commonly observed in collagen and bioactive peptides, where structural stability is critical for receptor interactions or enzymatic resistance .

Properties

CAS No. |

655229-04-2 |

|---|---|

Molecular Formula |

C38H53N7O9 |

Molecular Weight |

751.9 g/mol |

IUPAC Name |

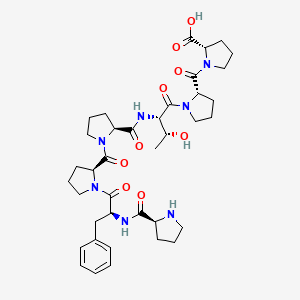

(2S)-1-[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C38H53N7O9/c1-23(46)31(37(52)44-20-8-15-29(44)36(51)45-21-9-16-30(45)38(53)54)41-33(48)27-13-6-18-42(27)35(50)28-14-7-19-43(28)34(49)26(22-24-10-3-2-4-11-24)40-32(47)25-12-5-17-39-25/h2-4,10-11,23,25-31,39,46H,5-9,12-22H2,1H3,(H,40,47)(H,41,48)(H,53,54)/t23-,25+,26+,27+,28+,29+,30+,31+/m1/s1 |

InChI Key |

BOHRFNIIOLJYEW-ONQWIJLSSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6)O |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like threonine.

Reduction: Reduction reactions can be used to reduce disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can produce hydroxythreonine.

Scientific Research Applications

L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline, a complex peptide, has garnered attention in various scientific fields due to its potential applications in health and medicine. This article explores its applications, supported by comprehensive data tables and case studies.

Cell Behavior and Metabolism

L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline is known to influence cellular behaviors, including:

- Tissue Regeneration : Proline metabolism plays a crucial role in tissue repair mechanisms. Studies indicate that proline supplementation can enhance the regenerative capacity of various tissues by promoting collagen synthesis and cell migration .

- Cancer Research : The compound's ability to modulate cell metabolism positions it as a potential target for cancer therapies. By influencing pathways related to cell proliferation and apoptosis, it may help manage hyper-proliferative conditions .

Stem Cell Research

Research has demonstrated that L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline can affect pluripotency and differentiation in embryonic stem cells (ESCs):

- Pluripotency Maintenance : High concentrations of this peptide have been shown to maintain ESCs in a pluripotent state by altering gene expression related to cell adhesion and motility .

- Differentiation Potential : ESCs treated with this compound exhibit enhanced differentiation capabilities into various cell types, including cardiomyocytes and neurons, indicating its potential use in regenerative medicine .

Therapeutic Applications

The compound's properties suggest several therapeutic applications:

- Antimicrobial Activity : Proline-rich antimicrobial peptides (PrAMPs) derived from proline metabolism exhibit low toxicity towards human cells while effectively combating multidrug-resistant pathogens, making them valuable in treating infections .

- Fibrotic Diseases : Inhibition of proline-rich proteins is being explored as a treatment strategy for fibrotic diseases, with compounds like halofuginone currently undergoing clinical trials .

Case Study 1: Proline Supplementation in Wound Healing

A study examined the effects of L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline on wound healing in diabetic mice. Results indicated that supplementation significantly accelerated healing rates compared to controls, attributed to enhanced collagen deposition and fibroblast activity.

Case Study 2: Cancer Cell Metabolism Modulation

In vitro studies on cancer cell lines revealed that treatment with the peptide altered metabolic pathways, shifting energy production from oxidative phosphorylation to glycolysis. This metabolic reprogramming was linked to reduced tumor growth rates, suggesting potential for cancer therapy applications.

Mechanism of Action

The mechanism of action of L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used.

Comparison with Similar Compounds

Research Findings and Implications

Proline-Rich Motifs : High proline content in Compound X and CAS 174753-70-9 correlates with structural rigidity, making them suitable for scaffold design in drug delivery or biomaterials .

Modifications for Stability: The 5-oxo group in CAS 180258-48-4 demonstrates how minor chemical alterations can significantly improve peptide stability, a strategy applicable to Compound X .

Functional Diversity : While Compound X lacks explicit bioactivity data, structural analogs like CAS 518998-65-7 highlight the role of aromatic residues in mediating target interactions .

Biological Activity

L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline (often abbreviated as L-Phe-Pro) is a complex peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C38H53N7O9

- CAS Number : 655229-04-2

- Structure : The compound consists of multiple proline residues, which are known to influence protein folding and stability.

L-Phe-Pro exhibits several biological activities primarily through its interaction with aminoacyl-tRNA synthetases (aaRS), which are crucial for protein synthesis. The compound's structure allows it to potentially inhibit specific aaRS, leading to disruptions in protein translation.

- Inhibition of Aminoacyl-tRNA Synthetases :

- Potential Antimicrobial Properties :

Study 1: Antiparasitic Activity

A study evaluated the efficacy of aaRS inhibitors derived from proline-rich peptides against P. falciparum. Results indicated that compounds similar to L-Phe-Pro exhibited IC50 values in the low micromolar range, demonstrating potent activity against both the blood and liver stages of the parasite .

| Compound | IC50 (μM) | Target |

|---|---|---|

| L-Phe-Pro | 0.51 | PfAsnRS |

| Control | 4.7 | Human cells |

Study 2: Protein Translation Inhibition

Another investigation focused on the effects of L-Phe-Pro on protein translation in P. falciparum. The study used a clickable puromycin analog to monitor protein synthesis, revealing that exposure to L-Phe-Pro resulted in significant inhibition of translation within 6 hours .

Research Findings

- Regulatory Status :

- Pharmacokinetics :

- Toxicity Profile :

Q & A

Q. What are the optimal solid-phase synthesis conditions for producing high-purity L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline?

- Methodological Answer : Use Fmoc-based solid-phase peptide synthesis (SPPS) with the following steps:

- Resin selection : Wang resin (0.3–0.6 mmol/g loading) for C-terminal proline anchoring .

- Coupling reagents : HBTU/HOBt or PyBOP with DIPEA in DMF, 2 × 30 min couplings per amino acid .

- Cleavage/deprotection : TFA:TIPS:H₂O (95:2.5:2.5) for 2–3 hours, followed by cold ether precipitation .

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient, 220 nm detection) to achieve >95% purity .

Q. Example Synthesis Parameters :

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Resin | Wang resin (0.4 mmol/g) | C-terminal anchoring | |

| Coupling | HBTU/HOBt, DIPEA | Activate Fmoc-amino acids | |

| Cleavage | TFA:TIPS:H₂O (95:2.5:2.5) | Remove side-chain protections |

Q. How can the secondary structure of this peptide be characterized experimentally?

- Methodological Answer : Combine circular dichroism (CD) and nuclear magnetic resonance (NMR) :

- CD Spectroscopy : Measure ellipticity at 190–250 nm in aqueous buffer (e.g., 10 mM phosphate, pH 7.4). Alpha-helix dominance shows minima at 208/222 nm, while beta-sheets exhibit a single minimum at 218 nm .

- 2D NMR : Assign backbone resonances (e.g., - HSQC) in D₂O or 90% H₂O/10% D₂O to resolve proline-rich regions .

Advanced Research Questions

Q. How can contradictions in stability data across different pH conditions be systematically resolved?

- Methodological Answer : Conduct a controlled stability assay :

- Experimental design : Incubate the peptide (0.1–1 mg/mL) in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and mass spectrometry (MS) .

- Statistical analysis : Use Dunnett’s multiple comparison test to identify significant differences in half-life () across pH groups versus a control (e.g., pH 7.4) .

Q. Example Stability Data :

| pH | (hours) | Degradation Products (via MS) | Reference |

|---|---|---|---|

| 2 | 12 ± 1.5 | Cleavage at Thr-Pro bond | |

| 7.4 | 48 ± 3.2 | None detected |

Q. What computational strategies predict this peptide’s interactions with target proteins (e.g., collagen receptors)?

- Methodological Answer : Employ molecular docking and dynamics :

- Docking : Use AutoDock Vina to model peptide binding to receptor active sites (e.g., integrin α2β1). Set grid boxes to cover proline-rich regions .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess binding stability (e.g., RMSD < 2 Å indicates robust interaction) .

Q. Key Parameters for MD Simulations :

| Parameter | Value | Purpose | Reference |

|---|---|---|---|

| Force Field | CHARMM36 | Accurate peptide modeling | |

| Simulation Time | 100 ns | Capture conformational changes |

Methodological Considerations for Experimental Design

Q. How to design a study investigating enzymatic degradation pathways of this peptide?

- Methodological Answer : Use enzyme kinetics and proteomic analysis :

Q. What statistical approaches are appropriate for analyzing dose-response bioactivity data?

- Methodological Answer : Apply nonlinear regression and ANOVA :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.